molecular formula C8H16N2O B14311693 4-Piperidinone, 1,2,5-trimethyl-, oxime CAS No. 113849-83-5

4-Piperidinone, 1,2,5-trimethyl-, oxime

Cat. No.: B14311693
CAS No.: 113849-83-5
M. Wt: 156.23 g/mol
InChI Key: ONKISBIHPDPWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinone, 1,2,5-trimethyl-, oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a functional group with the general formula RR’C=N−OH, where R and R’ can be hydrogen or organic side-chains. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Piperidinone, 1,2,5-trimethyl-, oxime can be synthesized through the reaction of 4-Piperidinone, 1,2,5-trimethyl- with hydroxylamine. The reaction typically involves the condensation of the ketone with hydroxylamine under acidic or basic conditions to form the oxime. The reaction is generally carried out in a solvent such as ethanol or water, and the temperature is maintained at room temperature or slightly elevated to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinone, 1,2,5-trimethyl-, oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Piperidinone, 1,2,5-trimethyl-, oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Piperidinone, 1,2,5-trimethyl-, oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

  • 4-Piperidinone, 1-(phenylmethyl)-
  • 1,2,5-Trimethyl-4-piperidinone

Comparison: 4-Piperidinone, 1,2,5-trimethyl-, oxime is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the oxime group allows for unique interactions with molecular targets and enables specific synthetic transformations that are not possible with other piperidinone derivatives .

Properties

IUPAC Name

N-(1,2,5-trimethylpiperidin-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6-5-10(3)7(2)4-8(6)9-11/h6-7,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKISBIHPDPWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=NO)C(CN1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385125
Record name 4-Piperidinone, 1,2,5-trimethyl-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113849-83-5
Record name 4-Piperidinone, 1,2,5-trimethyl-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.